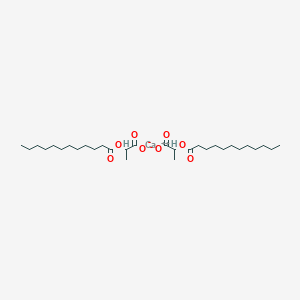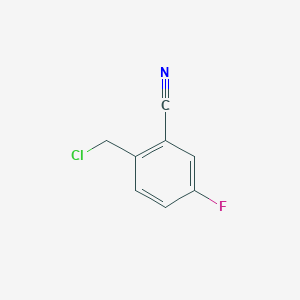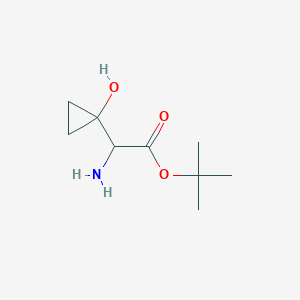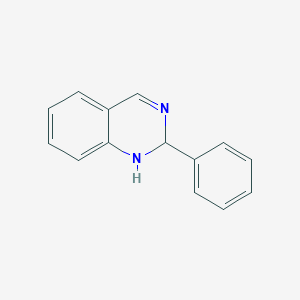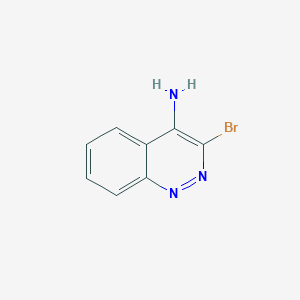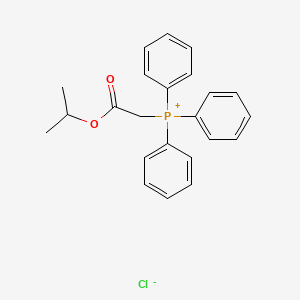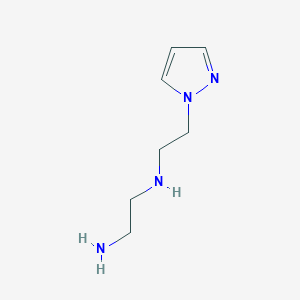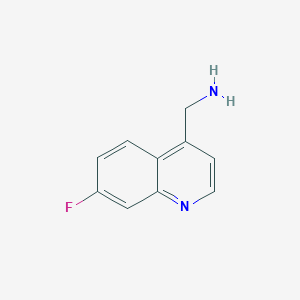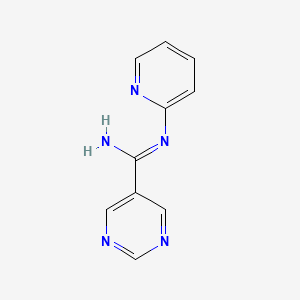![molecular formula C10H5Cl2N3 B13118550 2,4-Dichloro-9H-pyrimido[4,5-b]indole](/img/structure/B13118550.png)
2,4-Dichloro-9H-pyrimido[4,5-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-9H-pyrimido[4,5-b]indole is a heterocyclic compound with the molecular formula C10H5Cl2N3. It is characterized by a fused pyrimidine and indole ring system, with chlorine atoms substituted at the 2 and 4 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-9H-pyrimido[4,5-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloropyrimidine with indole derivatives in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-9H-pyrimido[4,5-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products: The major products formed from these reactions include various substituted pyrimidoindoles, N-oxides, and dechlorinated derivatives .
Applications De Recherche Scientifique
2,4-Dichloro-9H-pyrimido[4,5-b]indole has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays
Industry: The compound is used in the development of novel materials and as an intermediate in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-9H-pyrimido[4,5-b]indole involves its interaction with specific molecular targets. For instance, as a GSK-3β inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating various cellular pathways involved in neurodegenerative diseases . The compound’s structure allows it to fit into the enzyme’s binding pocket, forming stable interactions that inhibit its function .
Comparaison Avec Des Composés Similaires
5-Chloro-N4-methyl-N4-aryl-9H-pyrimido[4,5-b]indole-2,4-diamines: These compounds exhibit both microtubule depolymerizing and stabilizing effects.
2-Substituted 4-phenyl-9H-pyrimido[4,5-b]indoles: These derivatives have shown significant biological activities, including antibacterial properties.
Uniqueness: 2,4-Dichloro-9H-pyrimido[4,5-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual chlorine substitution allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H5Cl2N3 |
|---|---|
Poids moléculaire |
238.07 g/mol |
Nom IUPAC |
2,4-dichloro-9H-pyrimido[4,5-b]indole |
InChI |
InChI=1S/C10H5Cl2N3/c11-8-7-5-3-1-2-4-6(5)13-9(7)15-10(12)14-8/h1-4H,(H,13,14,15) |
Clé InChI |
VDEZXXZOBAODGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


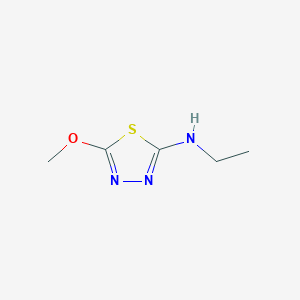
![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzonitrile](/img/structure/B13118479.png)

